1-(3-Aminophenyl)-1,3-butanedione
Description
1-(3-Aminophenyl)-1,3-butanedione is a β-diketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the meta position. This compound belongs to a broader class of 1,3-butanediones, which are characterized by two ketone groups separated by a methylene bridge. The amino group introduces unique electronic and steric properties, making this compound of interest in organic synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-aminophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H11NO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5,11H2,1H3 |
InChI Key |
TZHLUHDZBKYCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the phenyl ring significantly influence the physical, chemical, and functional properties of 1,3-butanedione derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): Halogens (-Br, -Cl) and trifluoromethyl (-CF₃) groups reduce electron density on the diketone moiety, stabilizing enol tautomers and enhancing acidity. This property is critical in metal-chelation applications .
- Heterocyclic Derivatives : Thienyl-substituted analogs exhibit distinct electronic properties due to sulfur’s polarizability, making them useful in optoelectronic materials .
Key Observations :
- Claisen Condensation : A common method for synthesizing 1,3-butanediones, involving base-catalyzed coupling of ketones with esters. Yields vary based on substituent steric/electronic effects (e.g., 39% for bromo-hydroxy vs. 89% for chlorophenyl derivatives) .
- Lithium-Based Reagents: LiHMDS (lithium hexamethyldisilazide) facilitates efficient enolate formation in acetylations, as seen in 1-phenyl-1,3-butanedione synthesis .
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